molecular formula C16H21NO4 B7588761 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid

3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid

Cat. No. B7588761
M. Wt: 291.34 g/mol
InChI Key: MTAKUQUCWMUXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid, also known as HMBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HMBP is a piperidine derivative that has a unique chemical structure, making it a promising candidate for further research.

Mechanism of Action

3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid exerts its biological activity through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anticancer, and neuroprotective properties. 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid is its unique chemical structure, which makes it a promising candidate for further research. 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid has also shown good solubility in various solvents, making it easy to handle in laboratory experiments. However, one limitation of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid is its relatively low stability, which can make it difficult to store and handle.

Future Directions

There are several future directions for research on 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid. One potential area of research is the development of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid derivatives with improved stability and bioavailability. Another area of research is the investigation of the potential applications of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid and its potential side effects.

Synthesis Methods

The synthesis of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid involves the reaction of 2-hydroxy-5-methylbenzoyl chloride with piperidine in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 3-bromopropionic acid to yield 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid. This synthesis method has been optimized to achieve high yields and purity of 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid.

Scientific Research Applications

3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

3-[1-(2-hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-6-14(18)13(9-11)16(21)17-8-2-3-12(10-17)5-7-15(19)20/h4,6,9,12,18H,2-3,5,7-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAKUQUCWMUXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid

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